molecular formula C7H4ClN3 B1592607 6-Chloropyrido[3,4-D]pyrimidine CAS No. 202273-25-4

6-Chloropyrido[3,4-D]pyrimidine

Katalognummer B1592607
CAS-Nummer: 202273-25-4
Molekulargewicht: 165.58 g/mol
InChI-Schlüssel: OGOPAVRSPJYRLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloropyrido[3,4-D]pyrimidine (6-Cl-PPD) is a heterocyclic compound, containing both nitrogen and chlorine atoms, that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. 6-Cl-PPD has a wide range of biological activities, including antiviral, anti-inflammatory, anti-tumor, and anti-bacterial activities. It is also known for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormone-like substances involved in inflammation and pain. 6-Cl-PPD has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Wissenschaftliche Forschungsanwendungen

Antagonists of the Human Chemokine Receptor CXCR2

  • Summary of Application : 6-Chloropyrido[3,4-D]pyrimidine analogues have been explored as antagonists of the human chemokine receptor CXCR2 . This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer .
  • Methods of Application : The study involved exploring the structure–activity relationship (SAR) and improving the CXCR2 antagonistic potency of this pyrido[3,4-D]pyrimidine via systematic structural modifications of the substitution pattern .
  • Results or Outcomes : The study identified a 6-furanyl-pyrido[3,4-D]pyrimidine analogue (compound 17b) that showed similar antagonistic potency as the original hit .

Anti-inflammatory Activities

  • Summary of Application : Pyrimidines, including 6-Chloropyrido[3,4-D]pyrimidine, have shown a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of Fused Pyrimidines

  • Summary of Application : 6-Chloropyrido[3,4-D]pyrimidine is used as a precursor in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and others .
  • Methods of Application : The synthesis involves hetero-annulation reactions using o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .
  • Results or Outcomes : The synthesis of these fused pyrimidines has led to the development of compounds with a wide spectrum of biological activity .

PI3K Inhibitors

  • Summary of Application : Compounds possessing the 4-(pyrido[4,3-d]pyrimidin-2-yl)morpholine scaffold, which includes 6-Chloropyrido[3,4-D]pyrimidine, have been designed as potential PI3K inhibitors .
  • Methods of Application : The synthesis involves the design of compounds based on the lead compound LY294002 .
  • Results or Outcomes : The synthesized compounds have shown potential as PI3K inhibitors .

Synthesis of Pyrido[2,3-d]pyrimidines

  • Summary of Application : 6-Chloropyrido[3,4-D]pyrimidine is used as a precursor in the synthesis of pyrido[2,3-d]pyrimidines .
  • Methods of Application : The synthesis involves hetero-annulation reactions using o-aminopyrimidine aldehydes .
  • Results or Outcomes : The synthesis of these pyrimidines has led to the development of compounds with a wide spectrum of biological activity .

PI3K Inhibition

  • Summary of Application : Compounds possessing the 4-(pyrido[4,3-d]pyrimidin-2-yl)morpholine scaffold, which includes 6-Chloropyrido[3,4-D]pyrimidine, have been designed as potential PI3K inhibitors .
  • Methods of Application : The synthesis involves the design of compounds based on the lead compound LY294002 .
  • Results or Outcomes : The synthesized compounds have shown potential as PI3K inhibitors .

Eigenschaften

IUPAC Name

6-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOPAVRSPJYRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NC2=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627851
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrido[3,4-D]pyrimidine

CAS RN

202273-25-4
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 2
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 3
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 4
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 5
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 6
6-Chloropyrido[3,4-D]pyrimidine

Citations

For This Compound
6
Citations
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
The aim of this work is to discuss the chemistry of pyrido[3,4-d]pyrimidines as one of the most important heterocyclic compounds with remarkable synthetic, biological and medical …
Number of citations: 25 www.ingentaconnect.com
H Zhang, J Wang, Y Shen, HY Wang, WM Duan… - European Journal of …, 2018 - Elsevier
Targeting acquired drug resistance is the major challenge in the treatment of EGFR-driven non-small cell lung cancer (NSCLC). In this study, a novel class of compounds containing …
Number of citations: 40 www.sciencedirect.com
M Van Hoof, S Claes, K Boon, T Van Loy, D Schols… - Molecules, 2023 - mdpi.com
Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer. Consequently, CXCR2 antagonism is a …
Number of citations: 1 www.mdpi.com
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
Following the discovery of the very high inhibitory ability of the 4-[(3-bromophenyl)amino]quinazolines against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) …
Number of citations: 208 pubs.acs.org
M Ma, Y Feng, SQ Zhang, W Duan, L Gao… - Future Medicinal …, 2023 - Future Science
Aim: In our study compounds with pyrido[3,2-d]pyrimidine and pyrido[3,4-d]pyrimidine were designed, synthesized and evaluated for their biological activity against hematologic tumors. …
Number of citations: 1 www.future-science.com
T Iwaki, T Tanaka, K Miyazaki, Y Suzuki… - Bioorganic & medicinal …, 2017 - Elsevier
Natriuretic peptide receptor A (NPR-A) agonists were evaluated in vivo by optimizing the structure of quinazoline derivatives to improve agonistic activity for rat NPR-A. A 1,4-Cis-…
Number of citations: 12 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.